molecular formula C11H15N3O6 B15285117 2-Amino-5-(4-nitroanilino)-5-oxopentanoic acid hydrate

2-Amino-5-(4-nitroanilino)-5-oxopentanoic acid hydrate

Cat. No.: B15285117
M. Wt: 285.25 g/mol
InChI Key: HAFIAIPYVFZHSY-UHFFFAOYSA-N
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Description

L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE is a chemical compound with the molecular formula C11H13N3O5·H2O. It is a derivative of glutamic acid and is commonly used in biochemical research. The compound is known for its role as a substrate in enzymatic reactions, particularly those involving gamma-glutamyl transferase (GGT).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE typically involves the reaction of L-glutamic acid with p-nitroaniline. The reaction is carried out under controlled conditions, often involving the use of a coupling agent to facilitate the formation of the peptide bond between the glutamic acid and the p-nitroaniline. The reaction is usually conducted in an aqueous medium at a temperature of around 40°C for several hours .

Industrial Production Methods

Industrial production of L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and is often supplied as a white to light yellow powder or crystalline substance .

Chemical Reactions Analysis

Types of Reactions

L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed by gamma-glutamyl transferase (GGT) to release p-nitroaniline.

    Substitution: It can participate in substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of gamma-glutamyl transferase (GGT) under physiological conditions (pH 7.4, 37°C).

    Substitution: Requires specific reagents depending on the desired substitution, such as reducing agents for nitro group reduction.

Major Products

Scientific Research Applications

L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE has a wide range of applications in scientific research:

    Biochemistry: Used as a substrate to study the activity of gamma-glutamyl transferase (GGT) in various biological samples.

    Medicine: Employed in diagnostic assays to measure GGT activity, which is an important marker for liver function.

    Pharmacology: Investigated for its potential role in modulating amino acid transporters and its effects on cellular metabolism.

    Industrial: Utilized in the production of diagnostic kits and reagents for biochemical assays

Mechanism of Action

The primary mechanism of action of L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE involves its role as a substrate for gamma-glutamyl transferase (GGT). The enzyme catalyzes the hydrolysis of the gamma-glutamyl bond, releasing p-nitroaniline, which can be quantitatively measured. This reaction is crucial for studying GGT activity and its involvement in various physiological and pathological processes .

Comparison with Similar Compounds

Similar Compounds

    L-Glutamic acid γ-(4-nitroanilide): Another derivative of glutamic acid used in similar biochemical assays.

    N-Glutaryl-L-phenylalanine p-nitroanilide: Used as a substrate to determine chymotrypsin activity.

    L-Glutamic acid γ-(4-methoxy-β-naphthylamide): Employed in enzymatic studies involving different transferases.

Uniqueness

L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE is unique due to its specific interaction with gamma-glutamyl transferase (GGT), making it a valuable tool in studying GGT activity and related metabolic pathways. Its ability to release a chromogenic product (p-nitroaniline) upon enzymatic hydrolysis allows for easy and accurate measurement of enzyme activity .

Properties

IUPAC Name

2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5.H2O/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFIAIPYVFZHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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